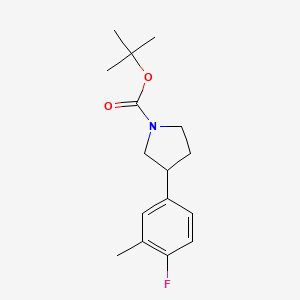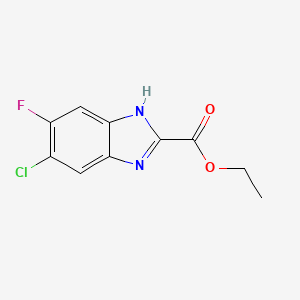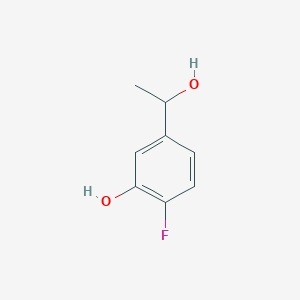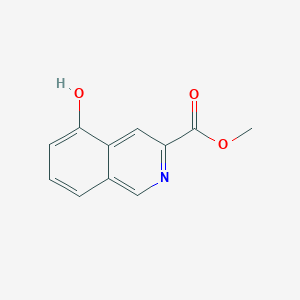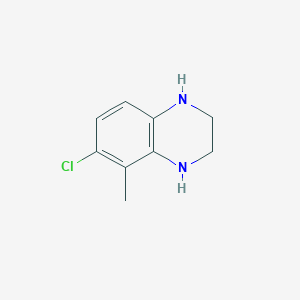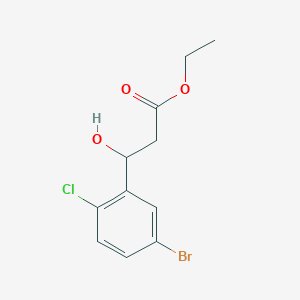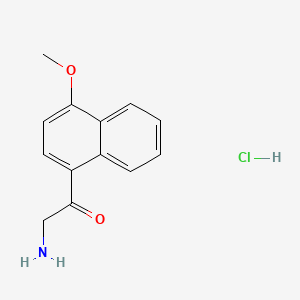![molecular formula C6H6N4S B13671542 2-Methylthiazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13671542.png)
2-Methylthiazolo[4,5-d]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylthiazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that combines the structural features of thiazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylthiazolo[4,5-d]pyrimidin-7-amine typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide (DMF). This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylthiazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioethers.
Substitution: The chlorine atom in the compound can be substituted with various nucleophiles, such as amines and thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like morpholine and thiols are used in the presence of bases like triethylamine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted thiazolo[4,5-d]pyrimidines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of other bioactive molecules.
Biology: Exhibits antimicrobial and antiviral activities.
Mécanisme D'action
The mechanism of action of 2-Methylthiazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways:
Topoisomerase I Inhibition: The compound stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of DNA strands and thereby inhibiting DNA replication.
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and function, leading to cell death.
Antiviral Activity: Inhibits viral replication by interfering with viral DNA or RNA synthesis.
Comparaison Avec Des Composés Similaires
2-Methylthiazolo[4,5-d]pyrimidin-7-amine can be compared with other thiazolopyrimidine derivatives:
Similar Compounds: Thiazolo[4,5-d]pyrimidin-7(6H)-ones, thiazolo[4,5-b]pyridines
Uniqueness: The presence of the methyl group at the 2-position and the amino group at the 7-position distinguishes this compound from other similar compounds.
Propriétés
Formule moléculaire |
C6H6N4S |
|---|---|
Poids moléculaire |
166.21 g/mol |
Nom IUPAC |
2-methyl-[1,3]thiazolo[4,5-d]pyrimidin-7-amine |
InChI |
InChI=1S/C6H6N4S/c1-3-10-6-4(11-3)5(7)8-2-9-6/h2H,1H3,(H2,7,8,9) |
Clé InChI |
PLIVYSGTYBYVMD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=NC=NC(=C2S1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


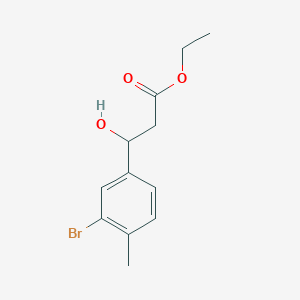
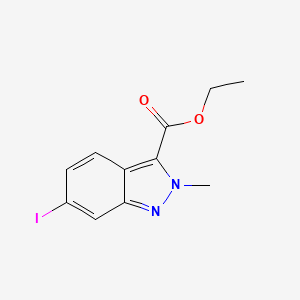
![5-Chlorothieno[2,3-d]pyrimidine](/img/structure/B13671485.png)
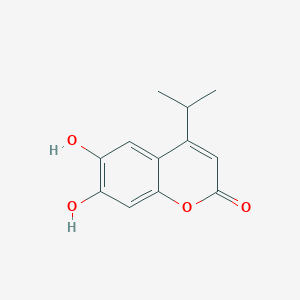

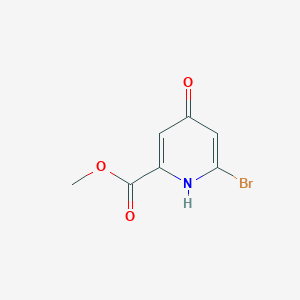
![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylic acid](/img/structure/B13671502.png)
